Silychristin B

Description

Properties

IUPAC Name |

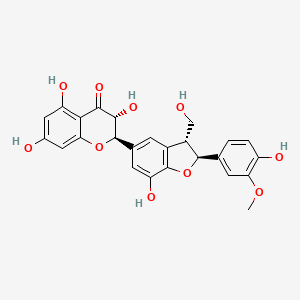

(2R,3R)-3,5,7-trihydroxy-2-[(2S,3R)-7-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1-benzofuran-5-yl]-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22O10/c1-33-18-6-10(2-3-15(18)28)23-14(9-26)13-4-11(5-17(30)25(13)35-23)24-22(32)21(31)20-16(29)7-12(27)8-19(20)34-24/h2-8,14,22-24,26-30,32H,9H2,1H3/t14-,22-,23+,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMLIIPOXVWESJG-KEDVUCMTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2C(C3=C(O2)C(=CC(=C3)C4C(C(=O)C5=C(C=C(C=C5O4)O)O)O)O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)[C@@H]2[C@H](C3=C(O2)C(=CC(=C3)[C@@H]4[C@H](C(=O)C5=C(C=C(C=C5O4)O)O)O)O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80858723 | |

| Record name | (-)-Silychristin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

879325-58-3 | |

| Record name | (-)-Silychristin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Silychristin B: A Technical Guide on its Discovery, Origin, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silychristin B is a naturally occurring flavonolignan and a component of silymarin, the bioactive extract from the seeds of the milk thistle plant (Silybum marianum). While often overshadowed by its more abundant diastereomer, Silychristin A, and the major silymarin constituent, silybin, this compound is gaining attention for its distinct biological activities. This technical guide provides an in-depth overview of the discovery, origin, and biological properties of this compound, with a focus on quantitative data, detailed experimental protocols, and the elucidation of its mechanisms of action.

Discovery and Origin

This compound was first identified as a diastereomer of the known flavonolignan, Silychristin (now referred to as Silychristin A).[1] It is a natural product found in the silymarin complex, which is extracted from the fruits (seeds) of the milk thistle plant, Silybum marianum (L.) Gaertn. of the Asteraceae family.[2] Natural silychristin is typically a mixture of two diastereomers, Silychristin A and this compound, in a ratio of approximately 95:5.[3] The levels of these and other flavonolignans can vary significantly in the fruits of different Silybum marianum samples.[1]

The biosynthesis of flavonolignans like silychristin is believed to occur through the oxidative coupling of a flavonoid (taxifolin) and a phenylpropanoid moiety (coniferyl alcohol).[4]

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₅H₂₂O₁₀ | [5] |

| Molecular Weight | 482.44 g/mol | [5] |

Biological Activities and Quantitative Data

This compound, often in combination with Silychristin A, exhibits a range of biological activities, including antioxidant, anti-inflammatory, and multidrug resistance modulation effects.

Antioxidant Activity

Silychristin and its derivatives have demonstrated potent antioxidant properties, in some cases surpassing that of silybin, which was traditionally considered the most active component of silymarin.[6][7]

| Assay | Compound/Extract | IC₅₀ / Activity | Reference |

| Microsomal Lipoperoxidation Inhibition | Silychristin (A/B mixture) | IC₅₀: 4-6 μM | [6][7] |

| Oxygen Radical Absorbance Capacity (ORAC) | Silychristin A (containing 3.6% this compound) | IC₅₀: 5.8 ± 0.5 µM | [8] |

| Cellular Antioxidant Activity (CAA) | Silychristin A (containing 3.6% this compound) | IC₅₀: 28.3 ± 4.1 µM | [8] |

Anti-inflammatory Activity

Silychristin has been shown to possess anti-inflammatory properties, notably through the inhibition of nitric oxide production in macrophages. The anti-inflammatory effects of the broader silymarin complex are linked to the suppression of the NF-κB signaling pathway.[9]

| Assay | Cell Line | Compound | IC₅₀ | Reference |

| Nitric Oxide Production Inhibition | RAW 264.7 Macrophages | Silychristin A (containing 3.6% this compound) | 48.2 ± 3.5 µM | [8] |

Modulation of Multidrug Resistance (MDR)

Silychristin A and its derivatives have been found to modulate multidrug resistance in cancer cells by inhibiting the activity of P-glycoprotein (P-gp), a key ATP-binding cassette (ABC) transporter responsible for drug efflux.

| Assay | Compound | IC₅₀ | Reference |

| P-glycoprotein (P-gp) Inhibition | Silychristin A (containing 3.6% this compound) | 26.3 ± 1.9 µM | [8] |

Experimental Protocols

Isolation of Silychristin A and B

Method: Preparative High-Performance Liquid Chromatography (HPLC) is a common method for the separation of silymarin components. The following is a representative protocol.

Instrumentation:

-

Preparative HPLC system with a UV detector.

-

Column: YMC ODS-AQ HPLC column or similar C18 stationary phase.[6]

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: Methanol

-

Detection Wavelength: 254 nm[10]

Procedure:

-

A crude silymarin extract is dissolved in a minimal amount of the initial mobile phase.

-

The sample is injected onto the preparative HPLC column.

-

A gradient elution is performed. An example gradient is as follows:

-

Fractions are collected based on the UV chromatogram. Silychristin A and B will elute as distinct or closely eluting peaks.

-

The collected fractions are concentrated under reduced pressure to yield the isolated compounds.

-

The purity and identity of the isolated this compound are confirmed by analytical HPLC, mass spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Alternative Method: Sephadex LH-20 Column Chromatography

Sephadex LH-20 chromatography using methanol as the mobile phase can be employed for the preparative separation of silymarin flavonolignans, including silychristin.[2][5] This method is particularly useful for separating isobaric compounds.

Oxygen Radical Absorbance Capacity (ORAC) Assay

Principle: This assay measures the antioxidant scavenging activity against peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The decay of a fluorescent probe (fluorescein) is monitored in the presence of the antioxidant.

Materials:

-

96-well black microplate

-

Fluorescein sodium salt

-

AAPH

-

Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) as a standard

-

Phosphate buffer (75 mM, pH 7.4)

-

Fluorescence microplate reader with excitation at 485 nm and emission at 520 nm.

Procedure:

-

Prepare a stock solution of the this compound sample and a series of Trolox standards in the phosphate buffer.

-

In a 96-well plate, add 25 µL of either the sample, standard, or buffer (for blank).

-

Add 150 µL of fluorescein solution (final concentration ~70 nM) to each well.

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 25 µL of AAPH solution (final concentration ~17 mM).

-

Immediately place the plate in the microplate reader and record the fluorescence every minute for at least 60 minutes.

-

Calculate the area under the curve (AUC) for each sample and standard.

-

The ORAC value is expressed as Trolox equivalents (TE).

Cellular Antioxidant Activity (CAA) Assay

Principle: This cell-based assay measures the ability of an antioxidant to prevent the formation of the fluorescent compound dichlorofluorescein (DCF) from the probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) in cultured cells subjected to oxidative stress.

Materials:

-

Human hepatocarcinoma (HepG2) cells

-

96-well clear-bottom black microplate

-

DCFH-DA

-

AAPH

-

Quercetin as a standard

-

Culture medium (e.g., Eagle's Minimum Essential Medium with 10% fetal bovine serum)

-

Fluorescence microplate reader.

Procedure:

-

Seed HepG2 cells in a 96-well plate at a density of 6 x 10⁴ cells/well and incubate for 24 hours.

-

Remove the medium and treat the cells with 100 µL of medium containing the this compound sample or quercetin standard for 1 hour.

-

Add 100 µL of medium containing 50 µM DCFH-DA and incubate for 30 minutes.

-

Wash the cells with phosphate-buffered saline (PBS).

-

Add 100 µL of AAPH solution (600 µM in Hanks' Balanced Salt Solution) to induce oxidative stress.

-

Immediately place the plate in a fluorescence reader and measure the emission at 538 nm with excitation at 485 nm every 5 minutes for 1 hour.

-

Quantify the CAA value by calculating the area under the curve and comparing it to the quercetin standard.

Nitric Oxide (NO) Production Inhibition Assay in RAW 264.7 Macrophages

Principle: This assay measures the anti-inflammatory activity of a compound by quantifying its ability to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. NO production is indirectly measured by determining the concentration of its stable metabolite, nitrite, in the culture medium using the Griess reagent.

Materials:

-

RAW 264.7 macrophage cells

-

96-well cell culture plate

-

LPS from Escherichia coli

-

Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite for standard curve

-

Culture medium (e.g., DMEM with 10% fetal bovine serum)

-

Microplate reader capable of measuring absorbance at 540 nm.

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

After incubation, collect 100 µL of the cell culture supernatant.

-

Add 100 µL of Griess reagent to the supernatant in a new 96-well plate.

-

Incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

Calculate the nitrite concentration using a sodium nitrite standard curve. The percentage of inhibition is calculated relative to the LPS-stimulated control.

P-glycoprotein (P-gp) Inhibition Assay

Principle: This assay determines the ability of a compound to inhibit the efflux activity of P-gp, often using isolated membrane vesicles containing a high concentration of the transporter. The assay measures the ATP-dependent transport of a fluorescent or radiolabeled P-gp substrate into the vesicles.

Materials:

-

Inside-out membrane vesicles from cells overexpressing P-gp (e.g., Sf9 or HEK293 cells)

-

A fluorescent or radiolabeled P-gp substrate (e.g., N-methylquinidine, [³H]-digoxin)

-

ATP and an ATP regenerating system (creatine kinase and creatine phosphate)

-

Assay buffer

-

This compound test compound

-

Known P-gp inhibitor as a positive control (e.g., verapamil)

-

Filtration apparatus and glass fiber filters.

Procedure:

-

Pre-incubate the membrane vesicles with the this compound test compound or control in the assay buffer.

-

Initiate the transport reaction by adding the labeled substrate and ATP.

-

Incubate for a specific time at 37°C.

-

Stop the reaction by adding ice-cold stop buffer.

-

Rapidly filter the mixture through a glass fiber filter to separate the vesicles from the assay medium.

-

Wash the filters with ice-cold buffer.

-

Quantify the amount of substrate trapped inside the vesicles by measuring fluorescence or radioactivity.

-

The inhibitory effect of this compound is determined by the reduction in substrate transport compared to the vehicle control.

Signaling Pathways and Mechanisms of Action

NF-κB Signaling Pathway

The anti-inflammatory effects of silymarin components, including silychristin, are partly mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[9] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like TNF-α or LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent proteasomal degradation of IκBα. This allows the p65/p50 NF-κB dimer to translocate to the nucleus and initiate the transcription of target genes. Silymarin has been shown to inhibit the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of p65.[9]

Experimental Workflow for Isolation and Bioactivity Screening

The following diagram illustrates a typical workflow for the isolation of this compound from milk thistle and its subsequent biological evaluation.

Conclusion

This compound, a diastereomer of Silychristin A found in milk thistle, is an emerging flavonolignan with significant biological potential. Its antioxidant, anti-inflammatory, and multidrug resistance-modulating activities warrant further investigation for its potential therapeutic applications. The detailed protocols and mechanistic insights provided in this guide aim to facilitate future research and development efforts focused on this promising natural product. Further studies are needed to fully elucidate the specific contributions of this compound to the overall pharmacological profile of silymarin and to explore its potential as a standalone therapeutic agent.

References

- 1. prep-hplc.com [prep-hplc.com]

- 2. researchgate.net [researchgate.net]

- 3. sephadex lh-20 column: Topics by Science.gov [science.gov]

- 4. Targeting the NFκB Signaling Pathways for Breast Cancer Prevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chirality Matters: Biological Activity of Optically Pure Silybin and Its Congeners - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Separation and characterization of silybin, isosilybin, silydianin and silychristin in milk thistle extract by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Silymarin suppresses TNF-induced activation of NF-kappa B, c-Jun N-terminal kinase, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. HPLC Method for the Separation of Nine Key Silymarin Components of Milk Thistle [sigmaaldrich.com]

- 11. researchgate.net [researchgate.net]

Silychristin B as a Diastereoisomer of Silychristin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silychristin, a prominent flavonolignan found in the milk thistle extract silymarin, has garnered significant interest for its diverse pharmacological activities, including potent antioxidant and hepatoprotective properties.[1] It exists as two diastereomers: silychristin A and silychristin B.[1][2] This technical guide provides an in-depth exploration of the relationship between these two isomers, summarizing their physicochemical characteristics, biological activities, and the signaling pathways they modulate. The information is presented to facilitate further research and drug development efforts centered on these natural compounds.

Silychristin A is the major diastereomer found in silymarin, with the natural mixture often containing a ratio of approximately 9:1 of silychristin A to this compound.[2][3] This significant difference in natural abundance has led to a greater volume of research focused on silychristin A. However, understanding the distinct properties of this compound is crucial for a comprehensive evaluation of the therapeutic potential of silychristin-containing extracts and for the development of stereochemically pure flavonolignan-based drugs.

Physicochemical Properties

The stereochemical difference between silychristin A and this compound lies in the configuration at the C-10 and C-11 positions of the dihydrobenzofuran ring. While comprehensive, directly comparative data for all physicochemical properties are limited, the available information is summarized in the table below.

| Property | Silychristin A | This compound | Reference(s) |

| Molecular Formula | C₂₅H₂₂O₁₀ | C₂₅H₂₂O₁₀ | [4] |

| Molecular Weight | 482.44 g/mol | 482.44 g/mol | [4] |

| Stereochemistry | (2R,3R)-configuration at the flavanonol moiety and (10R,11S)-configuration at the dihydrobenzofuran moiety | (2R,3R)-configuration at the flavanonol moiety and (10S,11R)-configuration at the dihydrobenzofuran moiety | [2] |

| Melting Point | 174-176 °C (for a mixture of diastereomers) | Data not available | [1][5] |

| Solubility | Slightly soluble in acetone and methanol | Data not available | [1] |

| Optical Rotation | Data not available | Data not available |

Biological Activities

Both silychristin A and its derivatives have demonstrated significant biological activities, particularly as antioxidant and anti-inflammatory agents. However, a direct comparative analysis of the potency of silychristin A and this compound is scarce in the current literature. The available quantitative data for silychristin A are presented below.

Antioxidant Activity

| Assay | Compound | IC₅₀ (µM) | Reference(s) |

| Oxygen Radical Absorbance Capacity (ORAC) | Silychristin A | 5.4 ± 0.2 | [6][7] |

| Cellular Antioxidant Activity (CAA) | Silychristin A | 11.4 ± 0.5 | [6][7] |

Silychristin A has been shown to be a more potent antioxidant than silybin, another major flavonolignan in silymarin.[8]

Anti-inflammatory Activity

| Assay | Compound | IC₅₀ (µM) | Reference(s) |

| Nitric Oxide (NO) Production Inhibition | Silychristin A | 65 ± 3 | [6][7] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the primary techniques used for the structural elucidation and differentiation of silychristin diastereomers. While full comparative NMR data is not available, the following provides an overview.

Mass Spectrometry

The mass spectra of silychristin A and this compound are virtually identical due to their isomeric nature, making their distinction by MS alone challenging. Both compounds exhibit a molecular ion peak corresponding to their shared molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR spectroscopy is a key tool for distinguishing between silychristin A and this compound. Although a complete dataset for this compound is not available for a direct tabular comparison, the 1H NMR spectrum of a silychristin mixture shows distinct signals for the major A isomer.

1H NMR Data for Silychristin A (in DMSO-d₆): A representative 1H NMR spectrum of a silychristin-containing fraction would show characteristic signals for the flavonoid and dihydrobenzofuran moieties. Key signals would include those for the aromatic protons, the protons of the flavanonol ring system, and the protons at the chiral centers C-10 and C-11, which would differ subtly between the two diastereomers.[9]

Signaling Pathway Modulation

Silychristin A and the Nrf2-HO-1/SOD2 Pathway

Research has indicated that silychristin A exerts its cytoprotective effects, at least in part, through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or activators like silychristin A, Keap1 is modified, leading to the release and stabilization of Nrf2. The activated Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This binding initiates the transcription of several cytoprotective genes, including heme oxygenase-1 (HO-1) and superoxide dismutase 2 (SOD2), which play critical roles in antioxidant defense and cellular protection.

Signaling Pathways and this compound

To date, there is a lack of specific studies investigating the modulation of intracellular signaling pathways by purified this compound. This represents a significant knowledge gap and a promising area for future research to understand if the stereochemistry at C-10 and C-11 influences its interaction with cellular targets and signaling cascades.

Experimental Protocols

The following sections provide representative experimental protocols for the isolation, characterization, and biological evaluation of silychristin diastereomers. These are based on established methodologies in the field and should be optimized for specific laboratory conditions.

Isolation of Silychristin A and this compound by Preparative HPLC

Objective: To isolate silychristin A and this compound from a crude silymarin extract.

Materials:

-

Silymarin extract

-

Sephadex LH-20 resin

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (or other suitable modifier)

-

Preparative HPLC system with a C18 column

-

Analytical HPLC system

-

Rotary evaporator

-

Freeze-dryer

Methodology:

-

Crude Fractionation (Optional but Recommended):

-

Dissolve the silymarin extract in a minimal amount of methanol.

-

Load the dissolved extract onto a Sephadex LH-20 column equilibrated with methanol.

-

Elute the column with methanol, collecting fractions.

-

Analyze the fractions by analytical HPLC to identify those enriched in silychristin.

-

Pool the silychristin-rich fractions and evaporate the solvent under reduced pressure.

-

-

Preparative Reversed-Phase HPLC:

-

Dissolve the enriched silychristin fraction in the mobile phase.

-

Set up the preparative HPLC system with a C18 column.

-

Develop a suitable gradient elution method. A typical mobile phase consists of a mixture of water (with a small percentage of formic acid, e.g., 0.1%) and acetonitrile or methanol. The gradient will involve increasing the proportion of the organic solvent over time to elute the compounds.

-

Inject the sample onto the column.

-

Monitor the elution profile using a UV detector (e.g., at 288 nm).

-

Collect the fractions corresponding to the peaks of silychristin A and this compound. Note that this compound is a minor component and may co-elute with other compounds, requiring careful fraction cutting.

-

-

Purity Analysis and Structure Verification:

-

Analyze the collected fractions using an analytical HPLC system to assess their purity.

-

Pool the pure fractions for each isomer.

-

Remove the solvent using a rotary evaporator and then freeze-dry to obtain the purified compounds.

-

Confirm the identity and stereochemistry of the isolated compounds using NMR (1H, 13C, COSY, HSQC, HMBC) and high-resolution mass spectrometry (HRMS).

-

Western Blot Analysis for Nrf2 Pathway Activation

Objective: To determine if silychristin A or B activates the Nrf2 pathway by assessing the nuclear translocation of Nrf2.

Materials:

-

Cell line (e.g., HepG2 human hepatoma cells)

-

Cell culture medium and supplements

-

Silychristin A and/or this compound

-

Lysis buffer for cytoplasmic and nuclear protein extraction

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-Nrf2, anti-Lamin B1 (nuclear marker), anti-β-actin (cytoplasmic marker)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Methodology:

-

Cell Culture and Treatment:

-

Culture the cells to approximately 80% confluency.

-

Treat the cells with various concentrations of silychristin A or B for a predetermined time (e.g., 6, 12, or 24 hours). Include a vehicle control (e.g., DMSO).

-

-

Protein Extraction:

-

Harvest the cells and perform subcellular fractionation to separate the cytoplasmic and nuclear extracts according to the manufacturer's protocol of the extraction kit.

-

Determine the protein concentration of each fraction using a protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-Nrf2 antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with antibodies for the loading controls (Lamin B1 for nuclear fractions and β-actin for cytoplasmic fractions) to ensure equal protein loading.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the Nrf2 band intensity to the respective loading control.

-

Compare the levels of nuclear Nrf2 in the treated groups to the control group to determine if the compound induced Nrf2 translocation.

-

Conclusion and Future Directions

This compound is a naturally occurring diastereoisomer of silychristin A, with the latter being the more abundant and studied of the two. While both are recognized for their antioxidant potential, a significant lack of directly comparative data hinders a full understanding of their distinct pharmacological profiles. Future research should prioritize the isolation of pure this compound to enable comprehensive physicochemical characterization and a direct comparison of its biological activities with silychristin A. Furthermore, elucidating the signaling pathways modulated by this compound will be crucial in determining its specific therapeutic potential. A deeper understanding of the structure-activity relationship between these two diastereomers will undoubtedly contribute to the rational design and development of novel flavonolignan-based therapeutics.

References

- 1. 33889-69-9 CAS MSDS (Silychristin) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Silychristin | C25H22O10 | CID 441764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3,5,7-Trihydroxy-2-(7-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1-benzofuran-5-yl)-2,3-dihydro-4H-1-benzopyran-4-one | C25H22O10 | CID 4481797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Antioxidant, Anti-Inflammatory, and Multidrug Resistance Modulation Activity of Silychristin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Silymarin content in Silybum marianum populations growing in Egypt - PMC [pmc.ncbi.nlm.nih.gov]

Silychristin B: A Technical Guide to its Natural Sources, Quantification, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silychristin B is a naturally occurring flavonolignan and a component of silymarin, the bioactive extract from the fruits and seeds of the milk thistle plant (Silybum marianum). As a diastereoisomer of the more abundant Silychristin A, this compound contributes to the overall pharmacological profile of silymarin, which is widely recognized for its hepatoprotective properties.[1][2][3] This technical guide provides an in-depth overview of the natural sources of this compound, detailed experimental protocols for its extraction and quantification, and an exploration of its known interactions with key biological signaling pathways. All quantitative data are presented in structured tables for ease of comparison, and complex biological and experimental processes are visualized using Graphviz diagrams.

Natural Sources and Quantitative Analysis of this compound

The primary and exclusive natural source of this compound is the milk thistle plant (Silybum marianum).[3] It is one of several flavonolignans that constitute the silymarin complex. The concentration of this compound can vary depending on the specific chemovar of the plant, geographical location, and the extraction method employed.[4][5] While many studies quantify total silychristin, some recent analytical methods have enabled the separation and quantification of individual diastereoisomers.

Quantitative Data of Silychristin and its Isomers in Silybum marianum

| Plant Material/Extract | Component | Concentration (mg/g of dry material) | Analytical Method | Reference |

| Non-defatted S. marianum fruits | Silychristin (unspecified isomers) | 3.3 | Pressurized Liquid Extraction (PLE) | [6][7] |

| S. marianum seeds (Rif-Damascus) | Silychristin (unspecified isomers) | 3.87 | HPLC | [4] |

| S. marianum ethyl acetate seed extract | Silychristin A | 11.8% of extract | LC-MS | [8][9] |

| S. marianum ethyl acetate seed extract | This compound | 39.4% of extract (with silydianin) | LC-MS | [8][9] |

Note: The concentration of individual flavonolignans can differ significantly between various milk thistle preparations. One study noted that the ratio of Silychristin A to B can be approximately 5:1 in some silymarin preparations, while in others, this ratio can be nearly reversed.[10]

Experimental Protocols

Extraction of Silymarin from Silybum marianum Seeds

a) Pressurized Liquid Extraction (PLE)

This method offers a more rapid and efficient extraction compared to traditional methods.[6][7]

-

Instrumentation: Accelerated Solvent Extractor (ASE) system.

-

Sample Preparation: Grind Silybum marianum fruits to a fine powder.

-

Extraction Parameters:

-

Solvent: Acetone

-

Temperature: 125°C

-

Pressure: 60 bar

-

Static Extraction Time: 10 minutes

-

Flush Volume: 60%

-

Purge Time: 60 seconds

-

Extraction Cycles: One

-

-

Post-Extraction: The resulting extract is concentrated under vacuum. This method can be performed on non-defatted fruits, simplifying the overall process.[11]

b) Soxhlet Extraction (European Pharmacopoeia Method)

A conventional, though more time-consuming, method for silymarin extraction.[11]

-

Instrumentation: Soxhlet apparatus (100-mL extractor).

-

Sample Preparation: 5g of powdered Silybum marianum fruits are placed in a thimble.

-

Step 1: Defatting:

-

Solvent: 75 mL of n-hexane.

-

Duration: 6 hours.

-

-

Step 2: Flavonolignan Extraction:

-

Solvent: 75 mL of methanol.

-

Duration: 5 hours.

-

-

Post-Extraction: After cooling, the methanolic extract is transferred to a volumetric flask and brought to volume with methanol.

References

- 1. A silychristin isomer and variation of flavonolignan levels in milk thistle (Silybum marianum) fruits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Silychristin - Wikipedia [en.wikipedia.org]

- 4. florajournal.com [florajournal.com]

- 5. fens.usv.ro [fens.usv.ro]

- 6. [PDF] Simplified procedure of silymarin extraction from Silybum marianum L. Gaertner. | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Preventive and Therapeutic Effects of Silybum marianum Seed Extract Rich in Silydianin and Silychristin in a Rat Model of Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. academic.oup.com [academic.oup.com]

Silychristin B in Milk Thistle Extracts: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the silychristin B content in milk thistle (Silybum marianum) extracts. It delves into the quantitative analysis, experimental protocols for isomer separation, and the current understanding of its biological signaling pathways. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this specific flavonolignan.

Quantitative Analysis of Silychristin and its Isomers

Silychristin is a significant flavonolignan present in milk thistle extracts, second in abundance only to silybin. It exists as two diastereomers: silychristin A and this compound.[1] Natural silychristin is predominantly a mixture of these two, with silychristin A being the major component. The typical ratio of silychristin A to this compound in milk thistle extracts is approximately 95:5.[2] This inherent imbalance and the structural similarity of the isomers present challenges for individual quantification.

The following tables summarize the quantitative data for silychristin in various milk thistle extracts. It is important to note that many studies report the total silychristin content (A+B) due to the difficulty in separating the isomers.

Table 1: Total Silychristin Content in Milk Thistle Seed Extracts

| Extraction Method | Solvent | Plant Part | Analytical Technique | Total Silychristin Content (mg/g of seed) | Reference |

| Ultrasonic-assisted extraction | Methanol | Fruits (defatted) | HPLC | 0.77 - 1.37 g/100g (dried defatted) | |

| Pressurized Liquid Extraction (PLE) | Acetone | Fruits (non-defatted) | HPLC | 3.3 | |

| Soxhlet Extraction | Methanol (after n-hexane defatting) | Fruits | HPLC | ~72% of PLE amount | |

| Hot Water Extraction (100°C, 210 min) | Deionized Water | Seed Meal | Not Specified | 5.0 | [3] |

Table 2: Silychristin A and B Isomer Content in Milk Thistle Extracts

| Sample Type | Analytical Technique | Silychristin A Content | This compound Content | A:B Ratio | Reference |

| Silymarin Extract | NMR Spectroscopy | Major Component | Minor Component | Diastereomeric mixture | [4] |

| Silymarin Preparations | HPLC | Variable | Variable | ~5:1 (in most) to 1:3.5 (in one sample) | |

| S. marianum seed ethyl acetate extract | HPLC-DAD-UV | 11.8% of extract | 39.4% (combined with Silydianin) | Not specified | [5] |

Experimental Protocols

The accurate quantification of this compound necessitates advanced chromatographic techniques capable of separating the A and B diastereomers.

Sample Preparation for Flavonolignan Analysis

A general procedure for preparing milk thistle extracts for analysis is as follows:

-

Grinding: Grind the milk thistle seeds or plant material to a fine powder to increase the surface area for extraction.

-

Defatting (Optional but Recommended): For lipophilic extractions, a preliminary extraction with a non-polar solvent like n-hexane or petroleum ether is often performed to remove lipids, which can interfere with subsequent analysis.[5]

-

Extraction: The defatted material is then extracted with a suitable solvent such as methanol, ethanol, or acetone. Techniques like sonication, pressurized liquid extraction (PLE), or Soxhlet extraction can be employed to enhance efficiency.

-

Filtration and Concentration: The resulting extract is filtered to remove solid plant material and then concentrated under reduced pressure to obtain a crude extract.

-

Sample for Analysis: An accurately weighed amount of the dried extract is dissolved in a suitable solvent (e.g., methanol) to a known concentration for injection into the analytical system.

UHPLC-MS/MS Method for Silychristin Isomer Separation

Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) is a powerful technique for the separation and quantification of silychristin A and B.

-

Chromatographic System: A UHPLC system equipped with a high-resolution mass spectrometer (e.g., Q-ToF or triple quadrupole).[6][7]

-

Column: A reversed-phase column, such as a Waters Cortecs UPLC C18 (1.7 µm, 130 Å, 2.1 × 150 mm), is effective for separating the isomers.[6][7]

-

Mobile Phase: A gradient elution is typically used. A common mobile phase consists of water (A) and methanol (B), both containing a small amount of formic acid (e.g., 0.01% or 0.1%) to improve peak shape and ionization efficiency.[6][7]

-

Gradient Program: The gradient starts with a higher proportion of the aqueous phase and gradually increases the organic phase to elute the compounds based on their polarity. A representative gradient might be: 0–2 min, 50% B; 2–4.5 min, 50–55% B; 4.5–5.5 min, 55–60% B; 6–8 min, 60–75% B, followed by a re-equilibration step.[6]

-

Flow Rate: A typical flow rate for UHPLC is around 0.3 mL/min.[6]

-

Injection Volume: A small injection volume, typically 5 µL, is used.[6]

-

Mass Spectrometry Detection:

-

Ionization Mode: Negative ion electrospray ionization (ESI-) is commonly used for flavonolignans.

-

Analysis Mode: Selected Reaction Monitoring (SRM) on a triple quadrupole mass spectrometer provides high selectivity and sensitivity for quantification. Specific precursor-to-product ion transitions for silychristin are monitored.[7] High-resolution mass spectrometry can be used for accurate mass measurements and confirmation of elemental composition.[6]

-

Signaling Pathways

The biological activities of silymarin and its constituents have been extensively studied. However, research into the specific signaling pathways modulated by this compound is limited. Most of the available data pertains to silychristin A or the silychristin mixture.

Silychristin A and the Nrf2-HO-1/SOD2 Pathway

Recent studies have elucidated a key signaling pathway modulated by silychristin A. It has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[3] This activation leads to the upregulation of downstream antioxidant enzymes, including heme oxygenase-1 (HO-1) and superoxide dismutase 2 (SOD2).[3] This pathway is crucial for cellular protection against oxidative stress and apoptosis.[3] Furthermore, silychristin A has been found to exert these effects through the upregulation of estrogen receptor α.[3]

Caption: Diagram illustrating the activation of the Nrf2-HO-1/SOD2 pathway by silychristin A, leading to cellular protection against oxidative stress and apoptosis. Data specific to this compound's interaction with this pathway is currently limited.

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for the separation and quantification of silychristin isomers in milk thistle extracts.

Caption: A generalized experimental workflow for the extraction, separation, and quantification of silychristin isomers from milk thistle seeds using UHPLC-MS/MS.

Conclusion and Future Directions

The quantification of this compound in milk thistle extracts is a complex analytical challenge due to its lower abundance and isomeric nature with silychristin A. Advanced chromatographic techniques, particularly UHPLC-MS/MS, are essential for the successful separation and individual quantification of these diastereomers. While the biological activities of the silychristin mixture and silychristin A are increasingly understood, with the Nrf2 pathway being a key target, the specific pharmacological effects and signaling pathways of this compound remain an area requiring further investigation. Future research should focus on developing and validating robust analytical methods for routine this compound quantification and exploring its unique bioactivities to fully understand its potential contribution to the therapeutic effects of milk thistle extracts.

References

- 1. Silychristin - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Silychristin A activates Nrf2-HO-1/SOD2 pathway to reduce apoptosis and improve GLP-1 production through upregulation of estrogen receptor α in GLUTag cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A silychristin isomer and variation of flavonolignan levels in milk thistle (Silybum marianum) fruits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Chemical Standardization of Milk Thistle (Silybum marianum L.) Extract Using UHPLC-MS/MS and the Method of Standard Addition - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Silychristin B

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of Silychristin B, a key flavonolignan found in milk thistle (Silybum marianum). This document compiles essential data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows to support research and development activities.

Physicochemical Properties

Silychristin exists as two diastereomers: Silychristin A and this compound. Natural silychristin is typically a mixture of these two, with Silychristin A being the predominant form (approximately 95:5 ratio)[1]. While much of the available data pertains to Silychristin A or the mixture, this section provides the known quantitative data for this compound where available.

| Property | Value | Source |

| Molecular Formula | C₂₅H₂₂O₁₀ | [2] |

| Molecular Weight | 482.44 g/mol | [2] |

| Melting Point | 174-176 °C (for Silychristin mixture) | [1] |

| Boiling Point (Predicted) | 782.0 ± 60.0 °C | [1] |

| Density (Predicted) | 1.578 ± 0.06 g/cm³ | [1] |

| Solubility | ||

| in Water | Practically insoluble | [1] |

| in Acetone | Slightly soluble | [1] |

| in Methanol | Slightly soluble | [1] |

| in DMSO | ≥ 24.6 mg/mL (for Silychristin A) | |

| pKa (Predicted) | 7.39 ± 0.60 | [1] |

| CAS Number | 33889-69-9 (for Silychristin) | [2] |

Experimental Protocols

This section details the methodologies for key experiments related to the physicochemical characterization and analysis of this compound.

2.1. Determination of Aqueous Solubility (Shake-Flask Method)

This protocol describes a standard method for determining the equilibrium solubility of a compound in an aqueous medium.

-

Preparation of Saturated Solution: An excess amount of this compound is added to a vial containing a known volume of purified water or a relevant buffer solution.

-

Equilibration: The vial is sealed and agitated in a temperature-controlled shaker bath (e.g., at 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is centrifuged at high speed to pellet the undissolved solid.

-

Sample Collection: An aliquot of the clear supernatant is carefully removed.

-

Quantification: The concentration of this compound in the supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The solubility is calculated and expressed in units such as mg/L or µM.

2.2. Isolation of Silychristin from Silymarin

This protocol outlines a general procedure for the isolation of silychristin from the silymarin complex, which is the crude extract of milk thistle seeds.

-

Extraction of Silymarin: Defatted milk thistle seeds are extracted with a suitable organic solvent, such as methanol or acetone, to obtain the crude silymarin extract[3].

-

Initial Fractionation: The crude extract is subjected to column chromatography on a stationary phase like Diaion HP-20 resin or silica gel to separate the major flavonolignan components.

-

Purification of Silychristin: The fractions containing silychristin are further purified using Sephadex LH-20 column chromatography[4]. The elution is monitored by thin-layer chromatography (TLC) or HPLC.

-

Isolation of this compound: As Silychristin A is the major diastereomer, further fine-tuned preparative HPLC on a suitable chiral or high-resolution stationary phase is required to isolate the minor this compound isomer[5].

-

Structure Elucidation: The purity and identity of the isolated this compound are confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

2.3. Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol describes a typical HPLC method for the separation and quantification of this compound in a mixture.

-

Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or a Mass Spectrometer (MS) detector.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used[6].

-

Mobile Phase: A gradient elution is typically employed using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., methanol or acetonitrile)[7][8].

-

Gradient Program: The proportion of the organic phase is gradually increased over the run time to achieve separation of the different flavonolignans. A typical gradient might start at a lower organic phase concentration and ramp up to a higher concentration to elute all components[9][10].

-

Flow Rate: A flow rate of around 1.0 mL/min is common.

-

Detection: Detection is typically performed at a wavelength of 288 nm, which is near the absorption maximum for flavonolignans[8]. For higher sensitivity and specificity, LC-MS/MS can be used.

-

Quantification: A calibration curve is generated using a certified reference standard of this compound. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.

Signaling Pathways and Experimental Workflows

This section provides diagrams created using the DOT language to visualize key signaling pathways influenced by Silychristin and representative experimental workflows.

3.1. Signaling Pathways

3.2. Experimental Workflows

References

- 1. Silychristin | 33889-69-9 [chemicalbook.com]

- 2. Silychristin | C25H22O10 | CID 441764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Antioxidant, Anti-Inflammatory, and Multidrug Resistance Modulation Activity of Silychristin Derivatives [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. HPLC Method for the Separation of Nine Key Silymarin Components of Milk Thistle [sigmaaldrich.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. tandfonline.com [tandfonline.com]

- 10. scholarworks.uark.edu [scholarworks.uark.edu]

An In-Depth Technical Guide to the Biological Activities of Silychristin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Silychristin, a prominent flavonolignan component of silymarin extracted from the seeds of milk thistle (Silybum marianum), has garnered significant scientific interest for its diverse pharmacological properties. As the second most abundant constituent of silymarin after silybin, silychristin contributes substantially to the therapeutic effects of the extract. This technical guide provides a comprehensive overview of the biological activities of silychristin, with a primary focus on its major diastereomer, Silychristin A, which typically constitutes about 95% of naturally occurring silychristin. Data on the isolated Silychristin B isomer is sparse in the current scientific literature. This document collates quantitative data, details experimental methodologies for key assays, and visualizes associated signaling pathways to serve as a valuable resource for researchers and professionals in drug development.

Introduction

Silychristin exists as two main diastereomers: Silychristin A and this compound.[1] Due to the natural abundance and the complexities of separation, the majority of research has been conducted on either a mixture of the two or on the more prevalent Silychristin A.[2] Consequently, the biological activities detailed in this guide are predominantly attributed to Silychristin A or the natural Silychristin A/B mixture. Silychristin has demonstrated a range of biological effects, including antioxidant, anti-inflammatory, hepatoprotective, and neuroprotective activities, as well as the modulation of multidrug resistance in cancer cells.[3][4][5] This guide aims to provide a detailed technical examination of these activities.

Quantitative Data on Biological Activities

The following tables summarize the quantitative data on the biological activities of silychristin, primarily Silychristin A or a mixture of its diastereomers.

Table 1: Antioxidant and Anti-inflammatory Activities

| Activity | Assay | Test System | IC50 / EC50 / Value | Reference(s) |

| Antioxidant | DPPH Radical Scavenging | Chemical Assay | Potency is nearly 14x higher than silybin and 1.5x lower than 2,3-dehydrosilybin. | [6] |

| Antioxidant | Microsomal Lipoperoxidation Inhibition | Rat Liver Microsomes | IC50: 4-6 μM | [7] |

| Anti-inflammatory | Nitric Oxide (NO) Production Inhibition | LPS-stimulated RAW 264.7 macrophages | Concentration-dependent inhibition | [3] |

| Enzyme Inhibition | Carbonic Anhydrase VII (hCA VII) | Enzyme Assay | Kᵢ: 0.90 μM | [8] |

| Enzyme Inhibition | Carbonic Anhydrase VA (hCA VA) | Enzyme Assay | Kᵢ: 5.25 μM | [8] |

Table 2: Cytotoxicity and Multidrug Resistance Modulation

| Activity | Cell Line | IC50 Value | Reference(s) |

| Cytotoxicity | Human Lung Cancer (A549) | No cytotoxic effect up to 100 µM | [9] |

| Cytotoxicity | Peripheral Blood Mononuclear Cells (PBMCs) | No cytotoxic effect up to 100 µM | [9] |

| P-glycoprotein (P-gp) Inhibition | P-gp expressing membranes | Concentration-dependent | [3] |

Key Biological Activities and Mechanisms of Action

Antioxidant Activity

Silychristin is a potent antioxidant. Its capacity to scavenge free radicals has been demonstrated in various in vitro assays.[6] The antioxidant activity of silychristin is significantly higher than that of silybin, the most abundant component of silymarin.[6] This activity is attributed to its chemical structure, which allows it to donate hydrogen atoms to neutralize free radicals. Furthermore, silychristin has been shown to inhibit lipid peroxidation in liver microsomes, suggesting a protective role against oxidative damage to cellular membranes.[7]

Anti-inflammatory Activity

Silychristin exhibits significant anti-inflammatory properties. Studies have shown that it can inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages in a concentration-dependent manner.[3] This effect is linked to the modulation of inflammatory signaling pathways. The anti-inflammatory actions of silymarin, to which silychristin is a major contributor, are known to involve the suppression of the NF-κB signaling pathway.[10]

Modulation of Multidrug Resistance (MDR)

A noteworthy biological activity of silychristin is its ability to modulate multidrug resistance in cancer cells. Silychristin and its derivatives have been shown to inhibit the function of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter that actively pumps chemotherapeutic drugs out of cancer cells, thereby conferring resistance.[3] By inhibiting P-gp, silychristin can sensitize multidrug-resistant cancer cells to the cytotoxic effects of anticancer drugs.[2]

Hepatoprotective and Neuroprotective Effects

While much of the research on the hepatoprotective and neuroprotective effects has been conducted on the entire silymarin complex, the potent antioxidant and anti-inflammatory properties of silychristin suggest its significant contribution to these activities.[4][5] Silymarin has been shown to protect liver cells from various toxins and to exhibit neuroprotective effects in models of neurological disorders.[4][5]

Signaling Pathways Modulated by Silychristin

Silychristin exerts its biological effects by modulating key cellular signaling pathways, primarily the NF-κB and MAPK pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and immune responses. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Silychristin, as a component of silymarin, is understood to inhibit this pathway, thereby reducing the expression of inflammatory mediators.[10] Molecular docking studies suggest a high binding affinity of silychristin to NF-κB proteins.[11]

Figure 1: Proposed inhibition of the NF-κB signaling pathway by Silychristin.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK signaling cascades are crucial in regulating a wide array of cellular processes, including proliferation, differentiation, and apoptosis. The main MAPK pathways include the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways. Dysregulation of these pathways is implicated in various diseases, including cancer and inflammatory disorders. Silymarin components, including silychristin, have been shown to modulate MAPK signaling, which contributes to their anti-inflammatory and anticancer effects.[12][13]

Figure 2: General overview of Silychristin's modulatory effect on MAPK pathways.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for assessing the biological activities of silychristin.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is commonly used to determine the antioxidant capacity of a compound.

-

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.[14][15]

-

Reagents and Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or ethanol

-

Test compound (this compound)

-

Positive control (e.g., Ascorbic acid, Trolox)

-

96-well microplate or spectrophotometer cuvettes

-

Spectrophotometer or microplate reader

-

-

Procedure:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). This solution should be freshly prepared and protected from light.

-

Prepare a series of dilutions of the test compound and the positive control in methanol.

-

In a 96-well plate, add a specific volume of the test compound or control to the wells.

-

Add the DPPH solution to each well to initiate the reaction. A blank well should contain only methanol and the DPPH solution.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of each well at 517 nm.

-

-

Data Analysis: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound. The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the compound.[11]

Nitric Oxide (NO) Production Inhibition Assay in Macrophages

This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit NO production in stimulated immune cells.

-

Principle: Macrophages, such as the RAW 264.7 cell line, produce NO upon stimulation with lipopolysaccharide (LPS). The amount of NO produced can be quantified indirectly by measuring the accumulation of nitrite, a stable breakdown product of NO, in the cell culture supernatant using the Griess reagent.

-

Reagents and Materials:

-

RAW 264.7 macrophage cell line

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

-

Lipopolysaccharide (LPS)

-

Test compound (this compound)

-

Griess Reagent System (contains sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

-

Sodium nitrite (for standard curve)

-

96-well cell culture plate

-

Microplate reader

-

-

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound for a specific duration (e.g., 1 hour).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for a further period (e.g., 24 hours). Include a negative control (no LPS) and a positive control (LPS alone).

-

After incubation, collect the cell culture supernatant.

-

Add the Griess reagent to the supernatant in a separate 96-well plate.

-

Incubate at room temperature for 10-15 minutes to allow for color development.

-

Measure the absorbance at 540 nm.

-

-

Data Analysis: A standard curve is generated using known concentrations of sodium nitrite. The concentration of nitrite in the samples is determined from the standard curve. The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control.

P-glycoprotein (P-gp) ATPase Activity Assay

This assay determines if a compound interacts with P-gp by measuring its effect on the transporter's ATPase activity.

-

Principle: P-gp is an ATPase, and its drug transport function is coupled to ATP hydrolysis. Substrates of P-gp often stimulate its ATPase activity, while inhibitors can either have no effect or inhibit this activity. The assay measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis.[14][16]

-

Reagents and Materials:

-

P-gp-expressing membrane vesicles

-

ATP

-

Test compound (this compound)

-

Positive control substrate (e.g., Verapamil)

-

Inhibitor control (e.g., Sodium orthovanadate)

-

Reagents for Pi detection (e.g., Molybdenum blue-based reagent)

-

96-well plate

-

Microplate reader

-

-

Procedure:

-

Incubate the P-gp membrane vesicles with the test compound at various concentrations in an appropriate assay buffer.

-

Initiate the reaction by adding ATP.

-

Incubate at 37°C for a defined period to allow for ATP hydrolysis.

-

Stop the reaction and measure the amount of released Pi using a colorimetric detection reagent.

-

Measure the absorbance at the appropriate wavelength (e.g., 850 nm for molybdenum blue).

-

-

Data Analysis: The ATPase activity is calculated based on the amount of Pi generated. The effect of the test compound is determined by comparing the ATPase activity in its presence to the basal activity (no compound) and the activity stimulated by a known substrate.

Figure 3: General workflow for key in vitro biological activity assays.

Conclusion and Future Directions

Silychristin, particularly the A isomer, is a flavonolignan with a compelling profile of biological activities, including potent antioxidant and anti-inflammatory effects, and the ability to modulate multidrug resistance. These properties underscore its potential as a therapeutic agent or a lead compound for drug development.

A significant gap in the current knowledge is the lack of specific data on the biological activities of the isolated this compound diastereomer. Future research should focus on the chromatographic separation of this compound and a comprehensive evaluation of its pharmacological profile. Comparative studies between Silychristin A and B would provide valuable insights into the structure-activity relationships of these flavonolignans and could reveal unique therapeutic potentials for the less-studied isomer. Furthermore, more in-depth investigations into the specific molecular targets of silychristin within key signaling pathways will be crucial for a complete understanding of its mechanisms of action and for the rational design of future therapeutic strategies.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Chirality Matters: Biological Activity of Optically Pure Silybin and Its Congeners - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Silychristin - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]

- 6. mdpi.com [mdpi.com]

- 7. Flavonolignans silybin, silychristin and 2,3-dehydrosilybin showed differential cytoprotective, antioxidant and anti-apoptotic effects on splenocytes from Balb/c mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Evaluation of the Cytotoxicity and Genotoxicity of Flavonolignans in Different Cellular Models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antioxidant, Anti-Inflammatory, and Multidrug Resistance Modulation Activity of Silychristin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Silymarin induces inhibition of growth and apoptosis through modulation of the MAPK signaling pathway in AGS human gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubcompare.ai [pubcompare.ai]

- 15. researchgate.net [researchgate.net]

- 16. sigmaaldrich.com [sigmaaldrich.com]

Silychristin B: A Technical Guide on the Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Silychristin, a prominent flavonolignan constituent of silymarin extracted from the seeds of the milk thistle (Silybum marianum), has garnered significant scientific interest for its diverse biological activities. As the second most abundant compound in silymarin after silybin, it contributes substantially to the extract's therapeutic properties, including well-documented antioxidant and hepatoprotective effects.[1][2][3] Silychristin exists as two primary stereoisomers, Silychristin A and Silychristin B, with Silychristin A being the more prevalent form.[1][4] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the action of Silychristin, with a focus on its therapeutic potential in inflammation, cancer, and metabolic diseases.

Core Mechanisms of Action

Silychristin exerts its biological effects through a multi-targeted approach, influencing key cellular pathways involved in inflammation, oxidative stress, drug resistance, and cell fate.

1. Anti-Inflammatory Activity

Silychristin demonstrates potent anti-inflammatory properties, primarily through the suppression of the NF-κB signaling pathway.[5] In response to inflammatory stimuli such as bacterial lipopolysaccharides (LPS), Silychristin inhibits the production of key inflammatory mediators. It has been shown to decrease the production of nitric oxide (NO) in a concentration-dependent manner in macrophages.[5][6] This is part of a broader effect of silymarin, which is known to downregulate pro-inflammatory molecules including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), inducible nitric oxide synthase (iNOS), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-1 (IL-1).[5][7][8]

2. Antioxidant and Cytoprotective Effects

A cornerstone of Silychristin's mechanism is its significant antioxidant activity.[9][10] It functions as a radical scavenger, directly neutralizing reactive oxygen species (ROS) and protecting cells from oxidative damage.[11][12] Silychristin has been shown to restore redox balance in cells under oxidative stress.[9] Its cytoprotective actions include protecting mitochondria against spontaneous DNA damage and enhancing the concentrations of endogenous antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px).[5][13]

3. Modulation of Multidrug Resistance (MDR)

Silychristin has emerged as a modulator of multidrug resistance in cancer cells, a major obstacle in chemotherapy.[5][6] The primary mechanism is the inhibition of ATP-Binding Cassette (ABC) transporters, particularly P-glycoprotein (P-gp).[6][14] By directly inhibiting the function of this efflux pump, Silychristin increases the intracellular concentration of anticancer drugs, thereby sensitizing resistant cancer cells to treatment.[6] This action is achieved primarily through direct inhibition of the transporter's function rather than by altering its expression levels.[6]

4. Enzyme and Transporter Inhibition

Silychristin interacts with and inhibits a range of enzymes and cellular transporters, contributing to its diverse pharmacological profile.

-

Carbonic Anhydrases (CAs): It dually inhibits mitochondrial CA VA and cytosolic CA VII, enzymes linked to glucose homeostasis and lipogenesis, suggesting a potential role in managing obesity-related metabolic syndromes.[15]

-

Protein Tyrosine Phosphatase 1B (PTP1B): this compound inhibits PTP1B, a key negative regulator of insulin and leptin signaling pathways, highlighting its potential in the treatment of type II diabetes and obesity.[16]

-

Na+/K+ ATPase: It inhibits this crucial transmembrane pump, which is an emerging target for anticancer therapy.[6]

-

Other Enzymes: Silychristin has also been reported to inhibit α-glucosidase, collagenase, lipoxygenase, and prostaglandin synthetase.[6][11]

-

Thyroid Hormone Transporter MCT8: Notably, Silychristin is a potent inhibitor of the monocarboxylate transporter 8 (MCT8), which is essential for the transport of thyroid hormones across cell membranes.[1][17] This interaction raises safety considerations, particularly during development, as MCT8 dysfunction is linked to severe psychomotor retardation.[1][17]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the inhibitory and biological activities of Silychristin.

Table 1: Enzyme and Transporter Inhibition by Silychristin

| Target | Silychristin Isomer | Inhibitory Constant (KI) | IC50 Value | Reference |

| Carbonic Anhydrase VA (hCA VA) | Silychristin | 5.25 µM | - | [15] |

| Carbonic Anhydrase VII (hCA VII) | Silychristin | 1.12 µM | - | [15] |

| Na+/K+ ATPase | Silychristin | - | ~40 µM | [6] |

| Protein Tyrosine Phosphatase 1B (PTP1B) | This compound | - | 13.90 µM | [16] |

| P-glycoprotein (P-gp) | Silychristin A | - | 19 ± 1 µM | [6] |

| CYP3A (Human Intestinal Microsomes) | Silychristin | - | ~90 µM | [18] |

Table 2: Anti-Inflammatory and Antioxidant Activity of Silychristin

| Assay | Silychristin Isomer | Activity Metric | Value | Reference |

| Nitric Oxide (NO) Production Inhibition | Silychristin A | IC50 | 23 ± 2 µM | [6] |

| Oxygen Radical Absorbance Capacity (ORAC) | Silychristin A | Trolox Equivalents | 3.5 ± 0.1 | [6] |

| Cellular Antioxidant Activity (CAA) | Silychristin A | EC50 | 0.49 ± 0.04 µM | [6] |

| DPPH Radical Scavenging | Silychristin | EC50 | 115 µM | [12] |

Table 3: Pharmacokinetic Parameters of Silychristin in Humans

| Dose | Cmax (ng/mL) | Tmax (hours) | AUC0–8 h (ng·h/mL) | Reference |

| 350 mg (2 capsules) | 4.6 ± 1.1 | ~2 | - | [19] |

| 525 mg (3 capsules) | 8.5 ± 3.4 | ~2 | - | [19] |

| 700 mg | Not Detected - High Variability | ~2 | Up to 1555 | [20] |

Note: Silychristin concentrations were below the limit of detection at a single 175 mg dose.[19] Pharmacokinetics appear nonlinear at higher doses.[20]

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the key molecular pathways modulated by this compound.

References

- 1. Silychristin - Wikipedia [en.wikipedia.org]

- 2. The new research on Silychristin_Chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Antioxidant, Anti-Inflammatory, and Multidrug Resistance Modulation Activity of Silychristin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 8. Anticancer Potential of Silymarin: From Bench to Bed Side | Anticancer Research [ar.iiarjournals.org]

- 9. Flavonolignans silybin, silychristin and 2,3-dehydrosilybin showed differential cytoprotective, antioxidant and anti-apoptotic effects on splenocytes from Balb/c mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Looking beyond silybin: the importance of other silymarin flavonolignans - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Silychristin | C25H22O10 | CID 441764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Free Radical Scavenging and Antioxidant Activities of Silymarin Components - PMC [pmc.ncbi.nlm.nih.gov]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. Role of Silymarin in Cancer Treatment: Facts, Hypotheses, and Questions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Dual inhibition of carbonic anhydrases VA and VII by silychristin and isosilybin A from Silybum marianum: A potential antiobesity strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Identification of flavonolignans from Silybum marianum seeds as allosteric protein tyrosine phosphatase 1B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. A Systematic Approach to Evaluate Herb-Drug Interaction Mechanisms: Investigation of Milk Thistle Extracts and Eight Isolated Constituents as CYP3A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. An Assessment of Pharmacokinetics and Antioxidant Activity of Free Silymarin Flavonolignans in Healthy Volunteers: A Dose Escalation Study - PMC [pmc.ncbi.nlm.nih.gov]

- 20. cdr.lib.unc.edu [cdr.lib.unc.edu]

The Pharmacological Potential of Silychristin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Silychristin B, a prominent flavonolignan constituent of silymarin extracted from milk thistle (Silybum marianum), has emerged as a compound of significant pharmacological interest. Historically overshadowed by its more abundant isomer, silybin, recent investigations have illuminated the distinct and potent biological activities of silychristin. This technical guide provides a comprehensive overview of the current understanding of this compound's pharmacological potential, with a focus on its antioxidant, anti-inflammatory, anticancer, neuroprotective, and hepatoprotective properties. Detailed experimental protocols, quantitative data, and visual representations of key signaling pathways are presented to facilitate further research and drug development efforts.

Introduction

Silychristin is the second most abundant flavonolignan in the silymarin complex, a standardized extract from milk thistle seeds.[1] Natural silychristin is a mixture of two diastereomers, Silychristin A and this compound.[2] While much of the early research focused on the therapeutic effects of the entire silymarin complex or its primary component, silybin, there is a growing body of evidence highlighting the unique and potent pharmacological activities of other constituents, including silychristin.[3] This guide focuses specifically on the pharmacological potential of this compound, providing a detailed technical resource for researchers and drug development professionals.

Pharmacological Activities

Antioxidant Activity

This compound exhibits significant antioxidant properties, contributing to its protective effects in various pathological conditions. Its capacity to scavenge free radicals and chelate metal ions has been demonstrated in multiple in vitro assays.[4]

Table 1: Quantitative Antioxidant Activity of Silychristin

| Assay Type | Method | Result (Silychristin A/B mixture unless specified) | Reference |

| Radical Scavenging | DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay | EC50: 115-855 µM (range for various silymarin components) | [2][3] |

| ORAC (Oxygen Radical Absorbance Capacity) | Higher than silybin A (IC50: 6.5 ± 0.6) | [5] | |

| Cellular Antioxidant Activity (CAA) | Stronger antioxidant than silybin A | [5] | |

| Metal Chelation | Iron and Copper Chelation | Demonstrated ability to chelate iron and copper | [4] |

Experimental Protocol: DPPH Radical Scavenging Assay

A common method to evaluate the free radical scavenging activity of a compound is the DPPH assay.

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

-

Prepare a fresh solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. The concentration should be adjusted to obtain an absorbance of approximately 1.0 at 517 nm.

-

-

Assay Procedure:

-

Add a series of dilutions of the this compound stock solution to a 96-well microplate.

-

Add the DPPH solution to each well.

-

Include a control group with the solvent and DPPH solution but without the test compound.

-

Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).

-

-

Measurement and Calculation:

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

The EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of this compound.[2]

-

Experimental Workflow: Cellular Antioxidant Activity (CAA) Assay

References

- 1. The Possible Neuroprotective Effect of Silymarin against Aluminum Chloride-Prompted Alzheimer’s-Like Disease in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Free Radical Scavenging and Antioxidant Activities of Silymarin Components - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Free Radical Scavenging and Antioxidant Activities of Silymarin Components - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of hepatoprotective flavonolignans from silymarin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antioxidant, Anti-Inflammatory, and Multidrug Resistance Modulation Activity of Silychristin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Silychristin B and its Role in Hepatoprotection

Audience: Researchers, scientists, and drug development professionals.

Introduction